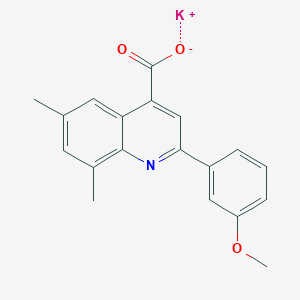
potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate, also known as potassium channel opener, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to a class of compounds known as quinolinecarboxylates, which are known to have a wide range of biological activities.
作用機序
The mechanism of action of potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate is not fully understood. However, it is believed to act by opening potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate channels in the cell membrane, which leads to the hyperpolarization of the cell and a decrease in the excitability of neurons. This effect is thought to underlie its anticonvulsant and neuroprotective properties.
Biochemical and Physiological Effects:
Potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, which suggests that it may have anti-inflammatory properties. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate in lab experiments is its well-established pharmacological properties. It has been extensively studied and its effects on various biological systems are well documented. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate. One area of research is the development of more potent and selective potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate channel openers that can be used as therapeutic agents. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, the potential use of this compound as an anti-inflammatory agent warrants further investigation.
合成法
The synthesis of potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate is a complex process that involves several steps. The first step involves the preparation of 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid, which is then converted to the potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate salt by reacting it with potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate hydroxide. The final product is obtained by crystallization.
科学的研究の応用
Potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological properties, including anticonvulsant, antihypertensive, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
potassium;2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3.K/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3;/h4-10H,1-3H3,(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJOGLWANAIODM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)[O-])C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5053836.png)

![diethyl [1-methyl-4-(1-piperidinyl)-2-butyn-1-yl]malonate](/img/structure/B5053857.png)
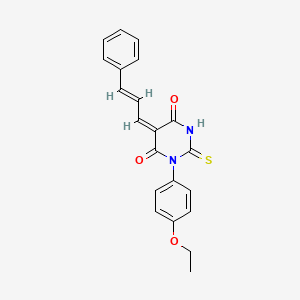
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053860.png)
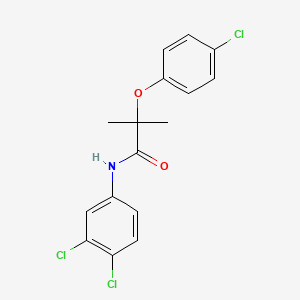
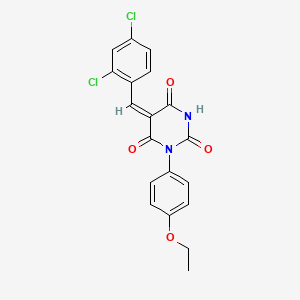
![N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5053889.png)
![{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5053892.png)
![4-[4-(2-fluorophenoxy)butyl]morpholine oxalate](/img/structure/B5053898.png)
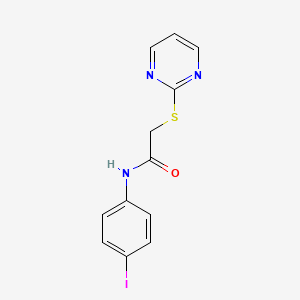
![N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexanamine](/img/structure/B5053907.png)
![4-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5053910.png)
![5-{[3-(methoxycarbonyl)-2-methylphenyl]amino}-5-oxopentanoic acid](/img/structure/B5053915.png)